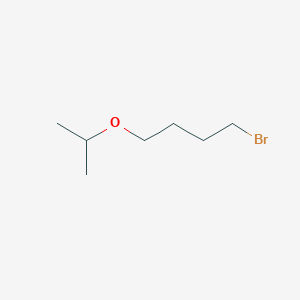

1-bromo-4-(propan-2-yloxy)butane

Descripción general

Descripción

1-bromo-4-(propan-2-yloxy)butane is an organic compound that belongs to the class of alkyl bromides. It is commonly used as a brominating agent in organic and medicinal chemistry. The compound has the molecular formula C₇H₁₅BrO and a molecular weight of 195.10 g/mol. It is a colorless liquid that is insoluble in water but soluble in organic solvents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-bromo-4-(propan-2-yloxy)butane can be synthesized through various methods. One common method involves the reaction of 4-hydroxybutyl bromide with isopropanol in the presence of a base such as potassium carbonate. The reaction typically takes place under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions

1-bromo-4-(propan-2-yloxy)butane undergoes several types of chemical reactions, including:

Nucleophilic Substitution Reactions: As a primary alkyl bromide, it is prone to nucleophilic substitution reactions (S_N2 mechanism).

Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Elimination: Strong bases like sodium ethoxide in ethanol are typically employed.

Major Products Formed

Nucleophilic Substitution: The major products are ethers, alcohols, or amines, depending on the nucleophile used.

Elimination: The major product is an alkene.

Aplicaciones Científicas De Investigación

1-bromo-4-(propan-2-yloxy)butane has a wide range of applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is employed in the development of new drugs and therapeutic agents.

Material Science: It is used in the preparation of polymers and other advanced materials.

Biological Research: The compound is used in studies involving enzyme inhibition and protein modification.

Mecanismo De Acción

The mechanism of action of 1-bromo-4-(propan-2-yloxy)butane primarily involves its role as an alkylating agent. It reacts with nucleophiles in biological systems, leading to the formation of covalent bonds with target molecules. This can result in the inhibition of enzyme activity or modification of protein function . The compound’s reactivity is influenced by the presence of the bromine atom, which acts as a leaving group in nucleophilic substitution reactions .

Comparación Con Compuestos Similares

Similar Compounds

1-Bromobutane: A primary alkyl bromide with the molecular formula C₄H₉Br.

2-Bromobutane: A secondary alkyl bromide with the molecular formula C₄H₉Br.

1-Bromo-2-propanol: An organic compound with the molecular formula C₃H₇BrO.

Uniqueness

1-bromo-4-(propan-2-yloxy)butane is unique due to its specific structure, which includes both a bromine atom and an isopropoxy group. This combination allows it to participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis.

Propiedades

IUPAC Name |

1-bromo-4-propan-2-yloxybutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15BrO/c1-7(2)9-6-4-3-5-8/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMITPIOKXNEQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl N-[2-(ethylamino)acetyl]carbamate](/img/structure/B6612704.png)

![5-[[4-[[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]amino]benzoyl]amino]-1,3-benzenedicarboxamide](/img/structure/B6612710.png)

![5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene](/img/structure/B6612737.png)

![4'-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol](/img/structure/B6612759.png)